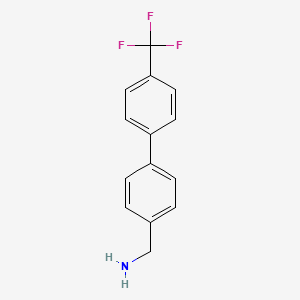

4-(4-Trifluoromethylphenyl)benzylamine

説明

Contextual Significance of Trifluoromethylated Organic Compounds in Advanced Organic Chemistry

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern chemical design. rsc.org The -CF3 group is one of the most prevalent fluorinated moieties found in pharmaceuticals. chemicalbook.com Its high electronegativity, strong electron-withdrawing nature, and the exceptional strength of the carbon-fluorine bond (bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond) confer significant metabolic stability. chemicalbook.com

These properties can profoundly influence a molecule's physicochemical characteristics, such as lipophilicity, solubility, and pKa. rsc.org For instance, the trifluoromethyl group often enhances lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to permeate biological membranes. chemicalbook.com This strategic modification is frequently employed to enhance interactions with biological targets, improve pharmacokinetic profiles, and protect reactive sites from metabolic oxidation. chemicalbook.comsigmaaldrich.com The first report on the biological activity of trifluoromethylated organic derivatives dates back to 1928, and research in this area has intensified since the mid-1940s. sigmaaldrich.comchemsrc.com The development of new reagents and methods for trifluoromethylation remains a highly active area of research in organic chemistry. rsc.orgchemimpex.com

Role of the Benzylamine (B48309) Scaffold in Contemporary Medicinal Chemistry and Materials Science

The benzylamine motif is a fundamental structural unit in a vast number of biologically active compounds and advanced materials. Benzylamine and its derivatives are recognized as important building blocks in organic synthesis. chemimpex.com In medicinal chemistry, this scaffold is considered a "privileged structure" because it can interact with multiple biological targets. For example, benzoxazine, which contains a related cyclic benzylamine structure, is a versatile scaffold for compounds with a wide range of bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties. rsc.org Similarly, the benzimidazole (B57391) scaffold, which can be synthesized from derivatives of o-phenylenediamine (B120857) (a related aromatic amine), is crucial in drug discovery due to its structural similarity to natural nucleosides, allowing it to function as both a hydrogen bond donor and acceptor. google.com

The versatility of the benzylamine core allows for extensive chemical modification to fine-tune the biological and physical properties of the resulting molecules. In materials science, benzylamine derivatives are used in the synthesis of polymers and coatings, where they can enhance properties like thermal stability and chemical resistance. chemimpex.com

Historical Development and Evolution of Research on Related Molecular Architectures

The study of molecules related to 4-(4-Trifluoromethylphenyl)benzylamine is rooted in the broader history of synthesizing substituted anilines and biaryl compounds. Early research focused on methods to introduce functional groups onto aromatic rings. For instance, the preparation of 4-bromo-2-(trifluoromethyl)-aniline was achieved through the nitration of 3-bromo-(trifluoromethyl)-benzene followed by chemical reduction. The synthesis of p-aminobenzotrifluoride (4-(trifluoromethyl)aniline) was developed via the reaction of p-chlorobenzotrifluoride with ammonia (B1221849) in the presence of a copper catalyst.

The development of cross-coupling reactions, particularly Suzuki coupling, represented a significant leap forward, enabling the efficient formation of carbon-carbon bonds between two aromatic rings. This methodology is central to the synthesis of biaryl compounds like the parent structure of this compound. A specific synthesis for (4′-(Trifluoromethyl)[1,1′-biphenyl]-4-yl)methanamine, which is synonymous with this compound, utilizes a palladium-catalyzed Suzuki coupling between 4-trifluoromethylphenyl boronic acid and 4-bromobenzylamine (B181089). chemicalbook.com This modern synthetic approach highlights the evolution from classical aromatic substitution reactions to more sophisticated and versatile catalytic methods for constructing complex molecular architectures.

Scope and Objectives of the Comprehensive Academic Review

This review aims to provide a focused and scientifically rigorous overview of this compound. The primary objectives are:

To present the known physicochemical and spectroscopic properties of the compound in a clear and accessible format.

To detail established synthetic routes for its preparation, providing insight into the chemical reactions and conditions employed.

To analyze the significance of its structural components—the trifluoromethyl group and the benzylamine scaffold—by drawing on current literature in organic and medicinal chemistry.

To establish a foundational understanding of this specific molecule to support future research and application development.

This article will adhere strictly to these objectives, focusing solely on the chemical nature and synthesis of this compound without delving into speculative applications or unverified data.

Physicochemical and Spectroscopic Data

The properties of this compound are determined by its distinct molecular structure. The following tables summarize its key physicochemical characteristics and the spectroscopic data used for its identification.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H12F3N | chemicalbook.com |

| Molecular Weight | 251.25 g/mol | chemicalbook.com |

| Calculated Mass | 251.10 g/mol | chemicalbook.com |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of synthesized this compound.

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (s, 4H), 7.58 (d, J=7.9, 2H), 7.42 (d, J=7.9, 2H), 3.94 (s, 2H) | chemicalbook.com |

| Mass Spectrometry (ESI) | m/z found, 252.1 [M+H]⁺ | chemicalbook.com |

Detailed Research Findings

The primary research finding for this compound in the reviewed literature is its synthesis via a Suzuki coupling reaction. chemicalbook.com This method provides an efficient route to construct the biaryl backbone of the molecule.

The reported synthesis involves reacting 4-trifluoromethylphenyl boronic acid with 4-bromobenzylamine. chemicalbook.com The reaction is catalyzed by a palladium complex, specifically [1,1'-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), in the presence of potassium carbonate as a base. chemicalbook.com The solvent system used is a mixture of 2-methyltetrahydrofuran (B130290) and water. chemicalbook.com The reaction mixture is heated to 80°C for 15 hours under an inert nitrogen atmosphere to yield the final product, (4′-(Trifluoromethyl)[1,1′-biphenyl]-4-yl)methanamine, with a reported purity of 85% and a yield of 96%. chemicalbook.com The product's identity was confirmed by mass spectrometry and ¹H NMR spectroscopy. chemicalbook.com This synthetic protocol is indicative of the compound's role as a chemical intermediate or a building block for more complex molecules in research and development. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNFCJGQVWHMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395623 | |

| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356058-18-9 | |

| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Trifluoromethylphenyl Benzylamine and Its Derivatives

Strategic Approaches to Trifluoromethylation in Aromatic Systems

The introduction of a trifluoromethyl group into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts, such as enhanced metabolic stability and lipophilicity. scripps.edu Various methods, including nucleophilic, electrophilic, and radical trifluoromethylation, have been developed to achieve this transformation. researchgate.net

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic trifluoromethyl source, such as the trifluoromethyl anion (CF3-), with an electrophilic substrate. A widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.org This reagent, in the presence of a fluoride (B91410) source, can trifluoromethylate aldehydes, ketones, and imines. sigmaaldrich.comresearchgate.net For instance, the reaction of an appropriate biphenyl (B1667301) ketone or imine derivative with TMSCF3 could theoretically yield a precursor to 4-(4-trifluoromethylphenyl)benzylamine. The reaction is typically initiated by a catalytic amount of a fluoride salt, which generates the active trifluoromethide anion. wikipedia.org Other reagents capable of delivering a nucleophilic CF3 group have also been developed, including those derived from fluoroform. nih.gov

The choice of the fluoride source and reaction conditions can be crucial for the success of the trifluoromethylation. researchgate.net While highly effective for many substrates, the application of nucleophilic trifluoromethylation to construct the this compound core directly would require a suitably functionalized biphenyl precursor that can act as an electrophile.

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic substrate. researchgate.net This approach is particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. Hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents, are prominent examples of electrophilic trifluoromethylating agents. enamine.netwikipedia.orgrsc.org

These reagents can directly introduce a trifluoromethyl group onto an aromatic ring. For example, direct trifluoromethylation of a biphenyl precursor could be a viable route. The reactivity and selectivity of these reagents can be tuned by modifying their structures. nih.govnih.gov Copper catalysis is often employed to facilitate the trifluoromethylation of various substrates, including unactivated olefins and phenol (B47542) derivatives, with these electrophilic reagents. enamine.netmdpi.com

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the substrate. nih.gov This method is effective for the trifluoromethylation of a wide range of compounds, including heterocycles. tcichemicals.comnih.gov The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a common and inexpensive source of trifluoromethyl radicals, typically generated in the presence of an oxidant. ccspublishing.org.cnnih.govresearchgate.nettcichemicals.com

Baran's reagents, such as zinc(II) bis(trifluoromethanesulfinate), are another class of reagents that enable the direct C-H trifluoromethylation of heterocycles and other molecules via a radical mechanism. enamine.netsigmaaldrich.com These reactions are often lauded for their operational simplicity and tolerance of various functional groups. sigmaaldrich.com The application of radical trifluoromethylation to a pre-formed biphenyl scaffold presents a direct method for synthesizing the desired trifluoromethylated biphenyl core.

Several powerful trifluoromethylating reagents have been developed, each with its own set of advantages and applications.

Umemoto's Reagents : These are electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts. researchgate.netrsc.org They are effective for the trifluoromethylation of a wide array of nucleophiles. rsc.org Different generations of Umemoto's reagents have been developed with enhanced reactivity, allowing for the trifluoromethylation of less reactive substrates. nih.govnih.gov Their application extends to the trifluoromethylation of biphenyl isocyanide derivatives. rsc.org

Togni's Reagents : These are hypervalent iodine-based electrophilic trifluoromethylating agents. enamine.netwikipedia.orgsigmaaldrich.com Togni reagent II, in particular, is a crystalline solid that can trifluoromethylate a variety of carbon- and sulfur-centered nucleophiles. enamine.netwikipedia.org Copper catalysis often enhances the scope of these reagents, enabling the trifluoromethylation of alkenes and other substrates. enamine.netmdpi.com

Langlois' Reagent : Sodium trifluoromethanesulfinate (NaSO2CF3) is a stable, inexpensive, and easy-to-handle solid that serves as a source of trifluoromethyl radicals under oxidative conditions. nih.govccspublishing.org.cnnih.govresearchgate.net It is widely used for the trifluoromethylation of aromatic and heteroaromatic compounds. nih.govccspublishing.org.cn

Ruppert's Reagent : Trimethyl(trifluoromethyl)silane (TMSCF3) is the most common nucleophilic trifluoromethylating reagent. sigmaaldrich.comwikipedia.org It is used to introduce the CF3 group into carbonyl compounds and imines. sigmaaldrich.com The reaction is typically catalyzed by a fluoride source. wikipedia.org

Baran's Reagents : These reagents, such as zinc(II) bis(trifluoromethanesulfinate), are used for radical C-H trifluoromethylation. enamine.netsigmaaldrich.com They are known for their ease of use, stability in air and water, and broad substrate scope, particularly for heterocycles. sigmaaldrich.com

| Reagent Class | Type | Key Features |

| Umemoto's Reagents | Electrophilic | S-trifluoromethyl-dibenzothiophenium salts; effective for various nucleophiles. rsc.org |

| Togni's Reagents | Electrophilic | Hypervalent iodine compounds; versatile for C- and S-nucleophiles. enamine.netwikipedia.org |

| Langlois' Reagent | Radical | Sodium trifluoromethanesulfinate; inexpensive and stable source of •CF3. nih.govccspublishing.org.cn |

| Ruppert's Reagent | Nucleophilic | Trimethyl(trifluoromethyl)silane; widely used for carbonyls and imines. sigmaaldrich.comwikipedia.org |

| Baran's Reagents | Radical | Zinc sulfinate salts; direct C-H trifluoromethylation. enamine.netsigmaaldrich.com |

Construction of the Benzylamine (B48309) Moiety

The benzylamine functional group is a key component of the target molecule. Its synthesis can be achieved through various methods, with reductive amination being a particularly common and versatile strategy.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds (aldehydes and ketones). researchgate.net The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This can be a one-pot process where the carbonyl compound, amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and reducing agent are all present in the reaction mixture. nih.gov

For the synthesis of this compound, the precursor 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde can be subjected to reductive amination. sigmaaldrich.comchemspider.com Various reducing agents can be employed, including sodium borohydride, Hantzsch esters, or catalytic hydrogenation. researchgate.netnih.gov The choice of the amine source and reducing agent can influence the reaction's efficiency and selectivity. For primary amines like benzylamine, ammonia or ammonium salts are typically used. nih.gov Catalyst-free methods using ammonium formate (B1220265) and a Hantzsch ester have been reported for the reductive amination of aromatic aldehydes. nih.gov

The following table summarizes a typical reductive amination of an aromatic aldehyde to a benzylamine.

| Starting Material | Reagents | Product |

| Aromatic Aldehyde | 1. Amine Source (e.g., NH3, NH4OAc) 2. Reducing Agent (e.g., NaBH4, H2/Catalyst) | Benzylamine |

Alternative Carbon-Nitrogen Bond Forming Reactions

While direct coupling of a pre-formed biphenyl scaffold with an amino group is common, alternative strategies focus on forming the crucial C-N bond at different stages of the synthesis. These methods provide flexibility in precursor selection and can overcome limitations of other routes.

One of the most powerful and widely used methods for C-N bond formation is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction directly forms a bond between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org For the synthesis of derivatives, this could involve coupling a suitable 4-halobiphenyl precursor with an ammonia equivalent or a protected amine. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups, a significant improvement over harsher classical methods like nucleophilic aromatic substitution. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orglibretexts.org Different generations of phosphine (B1218219) ligands have been developed to enhance the reaction's scope and efficiency, enabling the coupling of even challenging substrates like aryl chlorides and primary amines. wikipedia.orgorganic-chemistry.org

Reductive amination represents another key strategy, particularly for constructing the benzylamine moiety. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. semanticscholar.org In the context of this compound synthesis, this would typically involve the reductive amination of 4-(4-trifluoromethylphenyl)benzaldehyde. This two-step, one-pot procedure is a cornerstone of amine synthesis. semanticscholar.org

Other C-N bond formation techniques include the Gabriel synthesis , a classic method that uses potassium phthalimide (B116566) to introduce a primary amine group. tcichemicals.com Another approach is the Fukuyama amine synthesis, which utilizes nosyl-protected amines that can be alkylated under Mitsunobu or basic conditions, followed by deprotection. tcichemicals.com While not as direct as catalytic aminations for this specific target, these methods offer alternative pathways for creating complex amine derivatives.

Advanced Coupling and Cascade Reactions for the Formation of the Biphenyl System

The construction of the central biphenyl bond is a critical step in the synthesis of this compound. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to create this C-C bond with high efficiency and control.

Palladium-catalyzed cross-coupling reactions are the premier methods for synthesizing biphenyl derivatives. researchgate.net The Suzuki-Miyaura coupling is arguably the most utilized of these, reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov Its popularity is due to the mild reaction conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts. nih.gov

A specific synthesis of (4′-(Trifluoromethyl)[1,1′-biphenyl]-4-yl)methanamine, another name for the target compound, has been reported using a Suzuki-Miyaura coupling. chemicalbook.com In this procedure, 4-bromobenzylamine (B181089) is coupled with 4-trifluoromethylphenyl boronic acid. The reaction is performed in a biphasic solvent system of 2-methyltetrahydrofuran (B130290) and water, with potassium carbonate as the base and a palladium catalyst featuring a ferrocene-based phosphine ligand. chemicalbook.com This approach directly assembles the final molecule by forming the biphenyl bond between two functionalized precursors.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 4-Bromobenzylamine | 4-(Trifluoromethyl)phenyl boronic acid | [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃ | 2-Methyltetrahydrofuran / Water | 80°C | 96% | chemicalbook.com |

Table 1. Example of Suzuki-Miyaura Reaction for the Synthesis of this compound.

Other notable palladium-catalyzed reactions for biphenyl synthesis include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). nih.gov The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation where the organometallic nucleophile transfers its organic group to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.govyoutube.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com While a direct MCR for this compound is not prominently described, MCRs are used to build complex biphenyl-containing scaffolds. nih.gov For instance, an MCR involving a biphenyl derivative, an aminobenzoimidazole, and a dione (B5365651) has been used to create complex amide structures in a single step. nih.gov Imine-initiated MCRs, such as the Strecker or Mannich reactions, are fundamental for synthesizing amines and could be integrated into a longer sequence for preparing derivatives of the target compound. mdpi.comrsc.org

When precursors contain multiple reactive sites, controlling the chemo- and regioselectivity of the reaction is paramount. In the context of Suzuki couplings, if a starting material contains two different halogen atoms (e.g., a bromo and a chloro group) or two identical halogens in non-equivalent positions, the catalyst and conditions can be tuned to favor reaction at one site over the other. acs.org

The regioselectivity of Suzuki couplings on non-symmetric dihalobenzenes can be influenced by steric and electronic factors, as well as the presence of neighboring functional groups. rsc.orgoregonstate.edu For example, research has shown that the presence of a vinyl group near a carbon-bromine bond can decrease its reactivity in Suzuki couplings, allowing for selective reaction at a different C-Br bond. rsc.org This type of catalyst-controlled regioselectivity allows for the modular construction of complex, multi-substituted aryl systems. acs.org This control is crucial for building a library of derivatives from a common, multifunctionalized intermediate.

Stereochemical Control and Asymmetric Synthesis Approaches

While this compound itself is not chiral, the introduction of substituents on the benzylamine's α-carbon or the creation of atropisomerism in hindered derivatives necessitates stereochemical control. Atropisomeric compounds (stereoisomers arising from restricted rotation around a single bond) are increasingly important in medicinal chemistry, and their controlled synthesis is a significant challenge. acs.orgnih.gov

Asymmetric Suzuki-Miyaura coupling is a powerful approach to generate axially chiral biphenyls. acs.orgnih.gov This is achieved by using a chiral ligand in conjunction with the palladium catalyst. These ligands, often complex phosphines, create a chiral environment around the metal center, influencing the stereochemical outcome of the reductive elimination step and leading to one enantiomer of the atropisomeric product in excess. acs.orgnih.govresearchgate.net For example, enantiopure sulfonated SPhos has been used as a ligand to achieve highly enantioenriched 2,2′-biphenols via an asymmetric Suzuki coupling. acs.orgnih.gov

For derivatives with a stereocenter at the benzylic carbon, asymmetric synthesis strategies are required. This can involve the asymmetric reduction of a corresponding imine or the use of chiral auxiliaries. An alternative is the biomimetic transamination, where a chiral base catalyst promotes a 1,3-proton shift to convert an imine into a chiral Schiff base, which can then be hydrolyzed to the chiral amine. researchgate.net Furthermore, flexible biphenyls have been used as probes for assigning the absolute configuration of chiral primary amines, a process that relies on the transfer of chirality from the amine to the biphenyl system. rsc.org

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com In the synthesis of this compound and its derivatives, these principles can be applied at multiple stages.

Key considerations include:

Atom Economy: Designing syntheses that maximize the incorporation of all reactant atoms into the final product. walisongo.ac.id Cross-coupling reactions like the Suzuki coupling are generally more atom-economical than classical methods that use stoichiometric reagents.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or nitrobenzene (B124822) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (a bio-based solvent) is a primary goal. chemicalbook.comwjpmr.comunibo.it The Suzuki reaction reported for the target compound, for instance, uses a water/2-MeTHF system. chemicalbook.com

Energy Efficiency: Employing catalysts that allow reactions to proceed at lower temperatures saves energy. researchgate.net Microwave-assisted synthesis is another technique used to accelerate reactions, often leading to shorter reaction times and reduced energy consumption. researchgate.net

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. unibo.it The palladium-catalyzed reactions central to this synthesis are a prime example of this principle. Developing more active catalysts with lower loading and higher turnover numbers (TON) and turnover frequencies (TOF) is an ongoing research area. google.comrsc.org

Process Optimization: Optimizing reaction conditions—such as temperature, solvent, base, and catalyst loading—is crucial for maximizing yield and minimizing waste, which is a core tenet of process chemistry in the agrochemical and pharmaceutical industries. researchgate.netgoogle.comnih.gov

Scalability and Industrial Feasibility Considerations in Synthesis

The industrial-scale production of this compound is critically dependent on the selection of a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally sustainable. The primary method reported for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comuliege.be The scalability of this process, along with potential alternative routes, involves careful consideration of several key factors, including catalyst systems, reaction conditions, and process simplification.

The Suzuki-Miyaura reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it highly suitable for constructing the biphenyl core of this compound. uliege.be Its application in large-scale industrial synthesis is well-established due to its tolerance of a wide variety of functional groups, the commercial availability of starting materials, and the relative ease of reaction work-up. uliege.be A common lab-scale synthesis involves the coupling of 4-bromobenzylamine with 4-trifluoromethylphenyl boronic acid. chemicalbook.com

Key Considerations for Industrial Scale-Up of Suzuki-Miyaura Coupling:

Reaction Conditions: Solvents, bases, and temperature play a crucial role in the scalability of the synthesis. The use of a biphasic solvent system like 2-methyltetrahydrofuran (2-MeTHF) and water is a reported example. chemicalbook.com 2-MeTHF is considered a greener solvent than many traditional ethers, and the use of water improves the solubility of the inorganic base (e.g., potassium carbonate) and can facilitate product separation. The selection of solvents that are safe, environmentally benign, and easily recoverable is a key aspect of process development. researchgate.net The reaction temperature (e.g., 80°C) must be carefully controlled on a large scale to ensure consistent product quality and prevent side reactions. chemicalbook.com

Yield and Purification: High yield and purity are essential for economic viability. The reported synthesis shows a high crude yield, but also indicates the need for purification steps like filtration and concentration to achieve the desired purity. chemicalbook.com On an industrial scale, chromatographic purification is often avoided due to cost. Therefore, developing reaction conditions that minimize by-product formation and allow for purification by simple crystallization or extraction is a primary goal in process chemistry.

Starting Material Availability: The accessibility and cost of the starting materials, 4-bromobenzylamine and 4-trifluoromethylphenyl boronic acid, are fundamental to the economic feasibility of the entire process. The Suzuki-Miyaura reaction's robustness allows for flexibility in the choice of coupling partners, which can be advantageous if alternative, more cost-effective starting materials become available. uliege.be

The following table summarizes key parameters from a reported Suzuki-Miyaura synthesis and highlights considerations for industrial scale-up.

| Parameter | Laboratory Synthesis Example chemicalbook.com | Scalability & Industrial Feasibility Considerations |

| Reactants | 4-bromobenzylamine, 4-trifluoromethylphenyl boronic acid | Availability and cost of starting materials are crucial. The trifluoromethylphenyl boronic acid can be a significant cost driver. |

| Catalyst | [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | Homogeneous catalyst; high cost and difficult removal. Heterogeneous or ligand-free systems are preferred for industrial scale to allow for catalyst recycling and simplified purification. mdpi.comgoogle.com |

| Base | Potassium Carbonate | Inexpensive and common industrial base. Its solubility can be managed with aqueous/organic solvent mixtures. |

| Solvent | 2-Methyltetrahydrofuran / Water | 2-MeTHF is a favorable "green" solvent. Water as a co-solvent is cost-effective and environmentally friendly. Solvent recovery and recycling are essential for large-scale operations. |

| Temperature | 80 °C | Moderate temperature, achievable with standard industrial reactors. Requires efficient heat transfer for large batches to ensure reaction control. |

| Yield & Purity | 96% yield (85% purity before final work-up) | High yield is favorable. Process optimization would focus on increasing purity to simplify downstream processing and avoid costly purification methods like chromatography. |

While Suzuki-Miyaura coupling is a prominent route, other synthetic strategies could be considered for industrial production. For instance, the synthesis could proceed through a biphenyl intermediate that is later functionalized to introduce the aminomethyl group. A possible alternative involves the reduction of a corresponding biphenyl nitrile, a common industrial transformation. This would involve the synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile, followed by catalytic hydrogenation to yield the final benzylamine product. This approach avoids the direct use of 4-bromobenzylamine, which can be less stable than the corresponding benzonitrile. The scalability of nitrile reductions is well-documented and often employs catalysts like Raney nickel or palladium on carbon under hydrogen pressure. google.com

Ultimately, the most feasible industrial process for this compound would likely be a highly optimized Suzuki-Miyaura coupling, potentially utilizing a recyclable, heterogeneous catalyst to maximize efficiency and minimize cost and environmental impact.

Advanced Spectroscopic and Structural Characterization of 4 4 Trifluoromethylphenyl Benzylamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy of 4-(4-Trifluoromethylphenyl)benzylamine allows for the identification of the different types of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the amine, benzylic, and aromatic protons.

The aromatic region typically displays two sets of signals corresponding to the two different phenyl rings. The protons on the benzylamine (B48309) ring and the 4-trifluoromethylphenyl ring, although both appearing as para-disubstituted patterns (typically two doublets), will have slightly different chemical shifts due to the varying electronic environments. The protons on the ring bearing the trifluoromethyl group are expected to be more deshielded. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom typically appear as a singlet, while the amine (NH₂) protons often present as a broad singlet. chemicalbook.com The integration of these signals confirms the number of protons in each environment. For instance, spectral data for the related 4-(Trifluoromethyl)benzylamine shows aromatic protons in the range of δ 7.4-7.6 ppm, a benzylic proton signal at δ 3.9 ppm, and an amine proton signal at δ 1.66 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

| -CH₂- | ~4.0 - 4.2 | Singlet | 2H |

| Aromatic H (Phenyl) | ~7.2 - 7.4 | Multiplet/AA'BB' | 4H |

Note: Predicted values are based on analogous structures; actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. This includes the benzylic carbon, the various aromatic carbons (both protonated and quaternary), and the carbon of the trifluoromethyl group. The CF₃ carbon signal is typically split into a quartet due to coupling with the three fluorine atoms.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgceitec.cz

DEPT-45 would show all protonated carbons (CH, CH₂, CH₃).

DEPT-90 would only show signals for methine (CH) carbons.

DEPT-135 would show positive signals for methine and methyl carbons and negative signals (pointing down) for methylene (CH₂) carbons.

For this compound, a DEPT-135 experiment would show positive signals for the eight aromatic CH carbons and a negative signal for the single benzylic CH₂ carbon. Quaternary carbons, including the two ipso-carbons of the biphenyl (B1667301) linkage, the carbon attached to the CF₃ group, and the carbon attached to the benzylamine moiety, would be absent in all DEPT spectra but present in the standard ¹³C NMR spectrum. libretexts.org

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 Phase |

|---|---|---|

| -C H₂- | ~45 - 50 | Negative |

| Aromatic C H | ~125 - 130 | Positive |

| Quaternary C (ipso) | ~135 - 145 | Absent |

| Quaternary C -CF₃ | ~125 - 130 (quartet) | Absent |

| C F₃ | ~124 (quartet) | Absent |

Note: Predicted values are based on analogous structures like 4-(Trifluoromethyl)benzylamine and related biphenyl compounds. chemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on each of the phenyl rings, confirming their positions within the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Cross-peaks would be expected between the benzylic (CH₂) protons and the ortho-protons of the adjacent phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would definitively link the ¹H signals of the benzylic CH₂ and aromatic CH groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity around quaternary carbons. For example, the benzylic CH₂ protons would show correlations to the quaternary carbon of their own ring and the ipso-carbon of the other phenyl ring, confirming the biphenyl linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy is a rapid and powerful tool for identifying characteristic functional groups. biomedscidirect.comnih.gov The spectrum of this compound is expected to show several key absorption bands. The primary amine (NH₂) group gives rise to a characteristic pair of medium-intensity peaks in the region of 3400-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1620-1450 cm⁻¹ region. ijsrst.com The most intense and characteristic bands for this molecule are expected to be the C-F stretching vibrations of the trifluoromethyl (CF₃) group, which typically appear in the 1350-1100 cm⁻¹ range. bjp-bg.com The region below 1000 cm⁻¹ contains C-H out-of-plane bending vibrations that can be indicative of the 1,4-disubstitution pattern on the phenyl rings. instanano.com

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 & ~3300 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |

| ~3100 - 3000 | C-H stretching | Aromatic |

| ~1615, ~1520, ~1450 | C=C stretching | Aromatic Ring |

| ~1325 | C-F symmetric stretching | Trifluoromethyl (-CF₃) |

| ~1160, ~1120 | C-F asymmetric stretching | Trifluoromethyl (-CF₃) |

Note: Frequencies are based on data from similar compounds like 4-(trifluoromethyl)benzylbromide and general spectroscopic tables. instanano.comnih.gov

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different vibrational modes, particularly those involving symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, including the ring "breathing" modes. researchgate.net The symmetric stretching of the C-C bond linking the two phenyl rings would also be Raman active. Similar to FTIR, the CF₃ group vibrations will be present, with the symmetric C-F stretching mode often being particularly strong in the Raman spectrum. bjp-bg.com Vibrational analysis of related compounds like 4-(trifluoromethyl)benzylbromide confirms that both experimental and theoretical methods can be used to assign these modes. nih.govsigmaaldrich.com

Table 4: Predicted Key Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3070 | C-H stretching | Aromatic |

| ~1615 | C=C stretching | Aromatic Ring |

| ~1330 | C-F symmetric stretching | Trifluoromethyl (-CF₃) |

| ~1285 | C-C stretching | Biphenyl linkage |

| ~1000 | Aromatic ring breathing | Aromatic Ring |

Note: Frequencies are based on data from similar compounds. bjp-bg.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For 4-(trifluoromethyl)benzylamine, HRMS provides an exact mass that can be used to confirm its chemical formula, C₈H₈F₃N. The high accuracy, often with errors below 1 part-per-million (ppm), allows for confident differentiation from other compounds with the same nominal mass but different elemental compositions. nih.gov The theoretically calculated exact mass for the neutral molecule is 175.06088375 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for identifying structural motifs and understanding bond stabilities within the molecule.

For protonated benzylamines, studies conducted under electrospray ionization (ESI) conditions show a characteristic primary fragmentation pathway involving the neutral loss of ammonia (B1221849) (NH₃) at very low collision energies. nih.gov In the case of 4-(trifluoromethyl)benzylamine, the protonated molecule [M+H]⁺ (precursor ion) has a mass-to-charge ratio (m/z) of approximately 176.0682. nih.gov Upon collision-induced dissociation (CID), this ion readily loses an ammonia molecule (mass ≈ 17 Da) to produce a major fragment ion at m/z 159. nih.govnih.gov This fragmentation pattern is a hallmark of the benzylamine structural class. nih.gov

X-ray Diffraction Analysis

X-ray diffraction provides definitive information on the arrangement of atoms in a crystalline solid, revealing the precise molecular structure, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. mdpi.com

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not described in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected molecular architecture.

For instance, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, a derivative, has been determined. nih.gov The analysis revealed a triclinic crystal system with the space group P-1. In this structure, the aryl rings are significantly tilted with respect to each other, with a dihedral angle of approximately 59.7°. nih.gov This type of detailed conformational data is only accessible through SCXRD. mdpi.comnih.gov

The packing of molecules in a crystal is governed by a complex interplay of intermolecular forces. In derivatives containing the 4-trifluoromethylphenyl group, both conventional and weaker interactions play a crucial role.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum is characteristic of the molecule's chromophoric systems.

The introduction of the 4-trifluoromethylphenyl group onto the benzylamine core would be expected to modulate these electronic transitions. The strong electron-withdrawing nature of the trifluoromethyl group and the extension of the conjugated system can lead to shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of the absorption bands. The precise nature of these shifts would provide insight into the electronic communication between the two phenyl rings.

Computational Chemistry and Theoretical Investigations of 4 4 Trifluoromethylphenyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular behavior based on the principles of quantum mechanics. For a molecule such as 4-(4-Trifluoromethylphenyl)benzylamine, these calculations can elucidate its electronic properties and predict its behavior in chemical reactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. tci-thaijo.orgnih.gov An MEP map is generated by calculating the electrostatic potential at the surface of a molecule. nih.govresearchgate.net This map uses a color spectrum to indicate different regions of charge:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, such areas would likely be concentrated around the nitrogen atom of the amine group and potentially the fluorine atoms of the trifluoromethyl group.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amine group and the phenyl rings.

Green/Yellow: Represent areas with neutral or near-zero potential.

An MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. researchgate.netmdpi.com However, a specific MEP map for this compound has not been published in the available research.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. chemicalbook.com It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govweizmann.ac.il

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy and location of the HOMO indicate a molecule's nucleophilicity.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. Its energy and location indicate a molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govmaterialsciencejournal.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, FMO analysis would pinpoint the regions most involved in electron donation and acceptance and provide a quantitative measure of its chemical stability. This specific analysis has been performed on many related compounds, but the values for this compound are not reported in the available literature. tci-thaijo.orgnih.gov

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. beilstein-journals.org This analysis is crucial for understanding a molecule's flexibility, its preferred shapes, and how its shape influences its interactions with other molecules.

Computational methods can be used to perform a systematic search of the conformational space by rotating key bonds and calculating the potential energy of each resulting geometry. This process identifies the low-energy, or most stable, conformations. The results are typically visualized as a potential energy surface, which maps the energy changes as a function of bond rotation. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's behavior in biological systems or materials science applications. While this is a standard analytical procedure, a detailed exploration of the low-energy conformations of this compound has not been documented in the accessible research.

Influence of Trifluoromethyl Group on Molecular Conformation

The trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the molecular geometry and conformational preferences of this compound. Its presence affects the electronic distribution across the biphenyl (B1667301) system and the benzylamine (B48309) moiety.

Theoretical studies on related molecules, such as N-[4-(trifluoromethyl)phenyl]benzamide, have utilized DFT calculations to compare gas-phase (isolated molecule) conformations with those observed in solid-state crystal structures. nih.gov In such biphenyl systems, a key conformational feature is the dihedral angle, or twist, between the two phenyl rings. For an isolated molecule, calculations often predict a non-planar conformation to minimize steric hindrance between the rings. For instance, in a related benzamide, DFT calculations showed a tilt angle of approximately 30° between the aryl rings in the isolated molecule. nih.gov However, in the solid state, crystal packing forces, such as hydrogen bonding and π-stacking, can lead to different conformations. nih.gov In the case of this compound, the -CF3 group's steric bulk and strong electronegativity would be expected to play a crucial role in determining the preferred rotational barrier and equilibrium dihedral angle between the two phenyl rings.

Simulation of Spectroscopic Data

Computational methods are instrumental in simulating spectroscopic data, which serves as a valuable tool for validating experimental findings and aiding in the interpretation of complex spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational modeling provides deep insights into the electronic environment of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the ¹H and ¹³C NMR spectra. researchgate.net

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the two different phenyl rings, the benzylic methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The electron-withdrawing nature of the -CF3 group would cause a downfield shift (higher ppm values) for the protons and carbons on the phenyl ring to which it is attached, compared to the unsubstituted ring. The calculated shifts are typically compared against experimental data to confirm the molecular structure. researchgate.netresearchgate.net

| Group | Predicted ¹H Chemical Shift (ppm) | Rationale |

| -NH₂ Protons | 1.5 - 2.0 | Subject to solvent and concentration effects. |

| -CH₂- Protons | ~3.9 | Adjacent to the amine and an aromatic ring. |

| Phenyl Protons (unsubstituted ring) | 7.2 - 7.5 | Typical aromatic region. |

| Phenyl Protons (-CF₃ substituted ring) | 7.5 - 7.7 | Deshielded by the electron-withdrawing -CF₃ group. |

Note: This table presents estimated values for illustrative purposes, based on general principles and data for similar structures like 4-(Trifluoromethyl)benzylamine. chemicalbook.compdx.eduorganicchemistrydata.org Actual calculated values would require specific DFT computations.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. nih.govesisresearch.org DFT calculations, such as those using the B3LYP functional, are frequently used for this purpose. nih.govphyschemres.org

For this compound, key predicted vibrational modes would include:

N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching (aromatic and aliphatic): Found in the 2850-3100 cm⁻¹ range.

C=C stretching (aromatic rings): Occurring between 1400 and 1600 cm⁻¹. nih.gov

C-N stretching: Generally observed in the 1250-1350 cm⁻¹ region. nih.gov

C-F stretching (from the -CF₃ group): Strong absorptions expected in the 1100-1350 cm⁻¹ range. researchgate.net

These computed spectra help validate the identity and purity of a synthesized compound when compared with experimental FT-IR and FT-Raman data. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing for the study of transition states, intermediates, and reaction energy profiles that are often inaccessible through experimental means alone. researchgate.netmdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can map out the lowest energy pathway. researchgate.net

Prediction of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer quantitative measures of a molecule's chemical reactivity and stability. researchgate.netdergipark.org.tr These descriptors are calculated using DFT and provide a framework for understanding a molecule's propensity to donate or accept electrons. scielo.org.mxnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive. researchgate.net

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = χ² / 2η). dergipark.org.tr

| Descriptor | Formula | Interpretation for this compound |

| HOMO Energy (E_HOMO) | - | Indicates the ability to donate electrons. The amine group contributes significantly. |

| LUMO Energy (E_LUMO) | - | Indicates the ability to accept electrons. The trifluoromethylphenyl ring is a primary acceptor site. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | A higher value indicates greater stability and lower reactivity. dergipark.org.tr |

| Electrophilicity Index (ω) | χ² / 2η | A higher value suggests a better electrophile (electron acceptor). dergipark.org.tr |

Note: This table defines the global reactivity descriptors and their general interpretation. researchgate.net Specific values would be obtained from DFT calculations.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a large biomolecule like a protein or enzyme. nih.govscispace.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. westmont.edu

For this compound, docking studies could be employed to investigate its potential as an inhibitor for specific enzymes. For example, related benzylamino benzamides have been studied as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP). researchgate.net In a typical docking simulation, the this compound molecule would be placed into the binding pocket of a target protein. The simulation software then calculates the most stable binding poses and estimates the binding energy. nih.gov

The results would reveal key intermolecular interactions, such as:

Hydrogen bonds: Likely formed by the amine (-NH₂) group with polar residues in the binding site. nih.gov

Hydrophobic interactions: Involving the biphenyl rings and nonpolar residues.

π-π stacking: Possible between the phenyl rings and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These studies can predict whether the compound is likely to be an effective binder and can guide the design of more potent analogs by suggesting modifications to enhance binding affinity. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 4 Trifluoromethylphenyl Benzylamine

Reactions Involving the Benzylamine (B48309) Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a site for a variety of chemical transformations. Unlike aniline, where the lone pair is delocalized into the aromatic ring, the methylene (B1212753) (-CH2-) spacer in benzylamine isolates the nitrogen, preserving its basicity and nucleophilicity. quora.com

The primary amine of 4-(4-Trifluoromethylphenyl)benzylamine readily undergoes acylation reactions with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (often requiring a coupling agent), to form stable amide derivatives. This reaction is a fundamental transformation for primary amines. wikipedia.org For instance, the reaction with an acyl chloride, like stearoyl chloride, would proceed via nucleophilic acyl substitution to yield the corresponding N-substituted amide.

These amidation reactions are crucial in fields like medicinal chemistry for synthesizing molecules with specific biological activities. fau.edunih.gov The general transformation involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Representative Amidation Reactions

| Acylating Agent | Resulting Product Class | General Significance |

|---|---|---|

| Stearoyl Chloride | N-Alkyl Stearamide | Synthesis of lipophilic amide derivatives. |

| Acetyl Chloride | N-Benzylacetamide | A fundamental reaction for amine protection or modification. wikipedia.org |

| Benzenesulfonyl Chloride | N-Benzylsulfonamide | Formation of sulfonamides, a common structural motif in pharmaceuticals. sigmaaldrich.com |

| 4-(Trifluoromethyl)benzoyl Chloride | Bis(trifluoromethyl)benzamide | Used in the synthesis of complex molecules with multiple fluorinated groups. spectrasynth.com |

This compound can serve as the amine component in reductive amination reactions. This process involves the reaction with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

This method is a powerful tool for creating new carbon-nitrogen bonds and is widely used in the synthesis of complex amines. researchgate.net For example, reacting this compound with a ketone under reductive conditions would yield a secondary amine derivative. Asymmetric versions of this reaction, using chiral catalysts, are available for producing enantiomerically enriched products. rsc.org

The primary amine can undergo oxidative homocoupling to form the corresponding N-benzylidene-1-[4-(trifluoromethyl)phenyl]methanamine (an imine). This transformation requires an oxidant and often a catalyst. Studies have shown that molecular oxygen can be used as an environmentally benign oxidant in the presence of a cobalt(II) porphyrin complex catalyst. cas.cnnih.gov This catalytic system demonstrates high selectivity and efficiency for the oxidative coupling of benzylamines. cas.cnnih.gov

A proposed mechanism involves the activation of molecular oxygen by the cobalt catalyst to form an active metal-oxo intermediate. cas.cn This intermediate then interacts with the benzylamine to facilitate the oxidation. cas.cn Additionally, metal-free catalytic systems, such as those using salicylic (B10762653) acid derivatives under an oxygen atmosphere, have also been developed to achieve this transformation, highlighting a move towards greener chemical methods. acs.org Photocatalytic methods using silver-deposited titanium dioxide and nitrous oxide as the oxidant have also proven effective. chemrxiv.org

Table 2: Catalytic Systems for Oxidative Coupling of Benzylamines to Imines

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Co(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin | Molecular Oxygen (O₂) | High selectivity and turnover number; scalable. | cas.cnnih.gov |

| 4,6-Dihydroxysalicylic acid | Molecular Oxygen (O₂) | Metal-free organocatalyst; efficient under mild conditions. | acs.org |

| Silver on Titanium Dioxide (Ag/TiO₂) | Nitrous Oxide (N₂O) | Photocatalytic; high selectivity compared to O₂. | chemrxiv.org |

Reactions of the Trifluoromethylphenyl Moiety

The electronic properties of the two aromatic rings are distinct due to the substituents. The ring bearing the benzylamine group is influenced by a weakly activating, ortho-, para-directing alkyl group. In contrast, the ring bearing the trifluoromethyl group is strongly deactivated towards electrophilic attack.

Aromatic substitution reactions can theoretically occur on either phenyl ring, but the outcome is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which deactivates the aromatic ring it is attached to, making it significantly less reactive towards electrophiles. youtube.com Any substitution that does occur is directed to the meta position relative to the -CF3 group. youtube.com The other ring, substituted with the -CH2-amine group, is considered to be activated by a weakly electron-donating alkyl group. Therefore, this ring is more susceptible to electrophilic attack, with substitution favored at the ortho and para positions relative to the alkyl group. msu.edu In a competitive reaction, electrophilic attack would preferentially occur on the ring of the benzylamine moiety.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the -CF3 group that deactivates the ring for EAS concurrently activates it for nucleophilic aromatic substitution. This type of reaction requires a strong nucleophile and typically a good leaving group on the aromatic ring (e.g., a halide). While there are no specific examples starting with this compound, related benzylamines have been shown to act as nucleophiles in S_NAr reactions, displacing leaving groups like fluorine from other activated aromatic rings. mdpi.com

The trifluoromethyl (-CF3) group is exceptionally stable due to the strength of the carbon-fluorine bond. nih.gov This stability makes it highly resistant to both chemical modification and metabolic degradation, a property frequently exploited in drug design to block metabolic hotspots. nih.gov

Direct chemical transformation of the -CF3 group is challenging and requires harsh reaction conditions that are often incompatible with the rest of the molecule. Reactions such as hydrolysis to a carboxylic acid group (-COOH) are possible but typically demand extreme pH and high temperatures, leading to low yields and potential decomposition of the starting material. Consequently, the modification of a pre-existing trifluoromethyl group on a complex molecule like this is not a common synthetic strategy. The group is almost always installed as a complete unit during the synthesis of one of the molecular precursors.

Role of Substituents in Modulating Reactivity (e.g., halogenation)

The reactivity of this compound is profoundly governed by its substituent, the trifluoromethyl (-CF3) group. This group, along with the biphenyl (B1667301) scaffold, modulates the electronic environment and steric accessibility of the reactive centers, primarily the benzylic amine.

The Trifluoromethyl Group's Influence:

The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property has several key consequences for the molecule's reactivity:

Electronic Effects : The strong electron-withdrawing nature of the -CF3 group deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. mdpi.com This effect is transmitted through the biphenyl system, influencing the electronic properties of the second phenyl ring and the benzylamine moiety.

Acidity of N-H and C-H Bonds : The inductive pull of the -CF3 group can increase the acidity of the N-H protons of the amine and the C-H protons of the benzylic methylene group, making them more susceptible to abstraction by a base.

C-F Bond Reactivity : While the carbon-fluorine bond is one of the strongest in organic chemistry, the -CF3 group can participate in specific reactions under certain conditions. mdpi.com For instance, studies on related o-trifluoromethyl benzylamines have shown that base-mediated activation can lead to the formation of azaallyl anions. acs.org This intermediate can facilitate the elimination of a fluoride (B91410) ion, demonstrating that the C-F bonds are not entirely inert and can play a role in the compound's mechanistic pathways. acs.org

The presence of the -CF3 group is a critical tool in modulating a molecule's properties. It significantly enhances lipophilicity, which can influence interactions with other molecules and solubility in nonpolar environments. mdpi.com Its steric bulk is also comparable to that of a chlorine atom, allowing it to serve as a bioisostere for chlorine in certain applications. mdpi.com

| Substituent | Electronic Effect | Steric Hindrance | Typical Impact on Reactivity |

|---|---|---|---|

| -H (Benzylamine) | Neutral | Low | Baseline reactivity for comparison. |

| -CH3 (Methyl) | Electron-donating (weak) | Low | Activates the aromatic ring towards electrophilic substitution. |

| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Deactivates the ring but directs ortho/para; can act as a leaving group in nucleophilic aromatic substitution. |

| -CF3 (Trifluoromethyl) | Strongly Electron-withdrawing | Moderate | Strongly deactivates the aromatic ring; increases acidity of nearby protons; enhances metabolic stability. mdpi.comresearchgate.net |

Reaction Kinetics and Thermodynamic Analyses

Detailed reaction kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature. However, the principles of such analyses are crucial for understanding the feasibility, rate, and mechanism of its reactions.

Kinetic Studies: Kinetic analyses would involve monitoring the rate of consumption of this compound or the formation of a product over time under various conditions (e.g., temperature, concentration, catalyst loading). For example, in reactions like N-alkylation or acylation, kinetic studies could determine the reaction order with respect to the amine and the electrophile, providing insight into the rate-determining step of the mechanism. Studies on the benzylation of adenine, for instance, have used real-time ¹H NMR spectroscopy to determine second-order rate constants and understand how enthalpy and entropy of activation influence product selectivity. researchgate.net

Thermodynamic Analyses: Thermodynamic calculations, often supported by computational chemistry, can predict the stability of reactants, intermediates, and products. jocpr.com Key parameters include:

Gibbs Free Energy Change (ΔG) : Indicates the spontaneity of a reaction. A negative ΔG suggests a thermodynamically favorable process.

Enthalpy Change (ΔH) : Reflects the heat absorbed or released during a reaction.

Entropy Change (ΔS) : Measures the change in disorder of the system.

For the synthesis of this compound via Suzuki coupling, a thermodynamic analysis would likely show a negative ΔG, indicating that the formation of the biphenyl product is favorable. jocpr.com

| Parameter | Symbol | Significance |

|---|---|---|

| Rate Constant | k | Quantifies the rate of a chemical reaction. |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. |

| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. researchgate.net |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in forming the transition state. researchgate.net |

| Entropy of Activation | ΔS‡ | The change in entropy in forming the transition state. researchgate.net |

| Equilibrium Constant | Keq | Indicates the ratio of products to reactants at equilibrium, derived from ΔG. jocpr.com |

Catalytic Transformations Involving the Compound

This compound is a valuable intermediate whose synthesis and subsequent reactions often rely on catalytic methods, particularly transition-metal catalysis.

Synthesis via Palladium-Catalyzed Suzuki Coupling:

The primary method for synthesizing the 4-(4-trifluoromethylphenyl)phenyl core of the molecule is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. In a documented synthesis, this compound was prepared by coupling 4-bromobenzylamine (B181089) with 4-trifluoromethylphenyl boronic acid. chemicalbook.com This transformation highlights the compound's role as a product of a key catalytic process.

| Component | Chemical Name/Formula | Role |

|---|---|---|

| Aryl Halide | 4-Bromobenzylamine | Reactant |

| Boronic Acid | 4-Trifluoromethylphenyl boronic acid | Reactant |

| Catalyst | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Pd(0) source for catalytic cycle |

| Base | Potassium carbonate (K2CO3) | Activator in the catalytic cycle |

| Solvent | 2-Methyltetrahydrofuran (B130290) / Water | Reaction Medium |

| Conditions | 80 °C, 15 hours | Reaction Parameters |

| Yield | 96% | Reaction Outcome |

Source: Adapted from US Patent US2014/275029. chemicalbook.com

Further Catalytic Transformations:

The benzylamine moiety is a versatile functional group for further catalytic modifications. For example, related biphenylmethylamine scaffolds are used in subsequent palladium-catalyzed reactions to build more complex molecules. acs.org Furthermore, the amine group can be a directing group or a reactant in catalytic processes like tandem reductive amination, where an amine reacts with a ketone in the presence of a reducing agent (like H2) and a metal catalyst (like Palladium) to form a more substituted amine. researchgate.net These transformations underscore the utility of this compound as a building block in the synthesis of complex chemical entities for various applications, including pharmaceuticals. guidechem.com

Biological Activity and Structure Activity Relationship Sar Studies

Design Principles for Trifluoromethylated Benzylamine (B48309) Derivatives in Medicinal Chemistry

The design of trifluoromethylated benzylamine derivatives in medicinal chemistry is guided by several key principles aimed at optimizing the pharmacological profile of a lead compound. The trifluoromethyl group is a cornerstone of this strategy due to its unique electronic and steric properties. dntb.gov.uamdpi.comhovione.com

One of the primary reasons for incorporating a -CF3 group is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidation. mdpi.com This can increase the half-life of a drug, a desirable characteristic in drug design. Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group is a common tactic to block metabolic hotspots. mdpi.com

Furthermore, the trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups, thereby influencing the molecule's interaction with its biological target. hovione.commdpi.com This electronic effect can also deactivate aromatic rings, further contributing to metabolic stability. mdpi.com

Lipophilicity is another critical parameter modulated by the -CF3 group. Increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially enhancing its bioavailability and efficacy. mdpi.comnih.gov The trifluoromethyl group's contribution to lipophilicity can be finely tuned to achieve the desired balance between membrane permeability and aqueous solubility. mdpi.com

The strategic placement of the trifluoromethyl group on the benzylamine scaffold is crucial. Its position can influence the molecule's conformation and how it fits into the binding pocket of a protein, thereby affecting its potency and selectivity. hovione.com The introduction of this group can lead to stronger interactions with biological targets, ultimately enhancing the therapeutic effect. dntb.gov.ua

In Vitro and In Silico Screening Methodologies

The evaluation of trifluoromethylated benzylamine derivatives often begins with a combination of computational (in silico) and laboratory-based (in vitro) screening methods to predict and assess their biological activity. These approaches allow for the efficient identification of promising lead compounds for further development.

In Silico Screening:

Computational simulations and molecular modeling are integral to the early stages of drug discovery. nih.gov These methods are used to predict how a compound will interact with a specific biological target, such as an enzyme or receptor. Docking studies, for example, can predict the binding affinity and orientation of a ligand within the active site of a protein. This information helps in prioritizing compounds for synthesis and in vitro testing.

In Vitro Screening:

Following in silico analysis, promising compounds are synthesized and subjected to a battery of in vitro tests to determine their biological activity. These assays are conducted in a controlled laboratory setting, outside of a living organism. Common in vitro screening methodologies include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is a common metric used to quantify potency.

Receptor Binding Assays: These experiments determine the affinity of a compound for a particular receptor. Radioligand binding assays are frequently used to measure the binding affinity (Ki) of a test compound.

Cell-Based Assays: These assays use living cells to evaluate the effect of a compound on a specific cellular process or pathway. For example, cell viability assays can determine the cytotoxicity of a compound, while reporter gene assays can measure the activation or inhibition of a specific signaling pathway.

Antimicrobial Assays: For compounds being investigated as potential antibiotics, their ability to inhibit the growth of various bacterial strains is assessed. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov

These screening methodologies provide crucial data on the potency, selectivity, and mechanism of action of trifluoromethylated benzylamine derivatives, guiding the subsequent stages of drug development.

Mechanistic Investigations of Biological Action

Understanding how a compound exerts its biological effect at the molecular level is crucial for rational drug design. Mechanistic studies for trifluoromethylated benzylamine derivatives often focus on their interactions with specific enzymes, receptors, and other biological targets.

Trifluoromethylated benzylamine derivatives have been investigated as inhibitors of various enzymes implicated in disease.